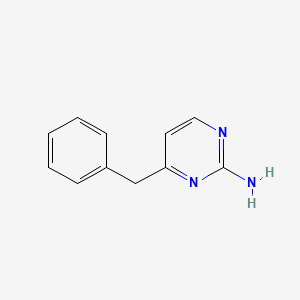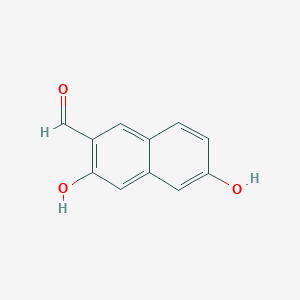
2,7-Dihydroxy-3-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dihydroxy-3-naphthaldehyde is an organic compound with the molecular formula C₁₁H₈O₃ and a molecular weight of 188.1794 g/mol . It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at positions 2 and 7, and an aldehyde group at position 3 on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dihydroxy-3-naphthaldehyde typically involves the use of 2,7-naphthalenedisulfonic acid sodium as a starting material . The process includes the following steps:
Industrial Production Methods
In industrial settings, the synthesis process is optimized to reduce the use of sodium hydroxide and minimize byproduct formation. This is achieved by using a mixed alkali fusion reagent and controlling the reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,7-Dihydroxy-3-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: 2,7-Dihydroxy-3-naphthoic acid.
Reduction: 2,7-Dihydroxy-3-naphthyl alcohol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
2,7-Dihydroxy-3-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dihydroxy-3-naphthaldehyde involves its ability to undergo various chemical transformations due to the presence of reactive hydroxyl and aldehyde groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and potential biological applications .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dihydroxy-1-naphthaldehyde
- 2,7-Dihydroxy-4-naphthaldehyde
- 2,7-Dihydroxy-5-naphthaldehyde
Properties
Molecular Formula |
C11H8O3 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3,6-dihydroxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H8O3/c12-6-9-3-7-1-2-10(13)4-8(7)5-11(9)14/h1-6,13-14H |
InChI Key |
KPNAHUYQBJZFCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)C=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B13894736.png)
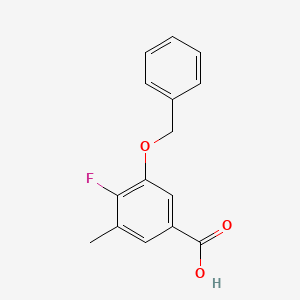

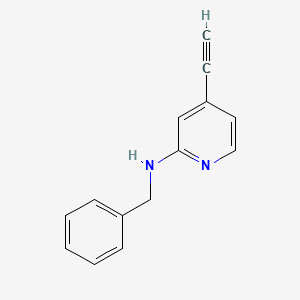
![4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole](/img/structure/B13894759.png)
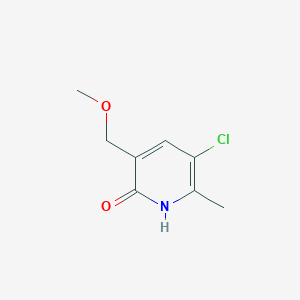

![2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide](/img/structure/B13894768.png)
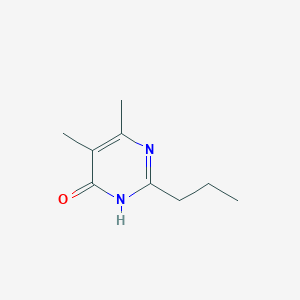


![ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride](/img/structure/B13894789.png)
![Tert-butyl 4-[2-fluoro-4-(methylaminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13894795.png)
